molecular formula C37H48N4O5 B562496 Lopinavir-d8 CAS No. 1322625-54-6

Lopinavir-d8

Numéro de catalogue B562496
Numéro CAS: 1322625-54-6
Poids moléculaire: 636.863
Clé InChI: KJHKTHWMRKYKJE-JOYHXWCXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lopinavir-d8 is a deuterium-labeled version of Lopinavir . Lopinavir is a potent HIV-1 protease inhibitor, which means it inhibits the replication of clinical isolates of HIV-1 .


Synthesis Analysis

Lopinavir-d8 is intended for use as an internal standard for the quantification of Lopinavir by GC- or LC-MS . The synthesis of Lopinavir and its related substances has been observed during the manufacturing process of Lopinavir in the laboratory .


Molecular Structure Analysis

The molecular structure of Lopinavir-d8 is similar to that of Lopinavir, with the difference being the presence of deuterium .


Chemical Reactions Analysis

Lopinavir-d8, like Lopinavir, is a peptidomimetic molecule. It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .


Physical And Chemical Properties Analysis

Lopinavir-d8 has a molecular weight of 636.85 and a molecular formula of C37H40D8N4O5 . It is a solid substance that is slightly soluble in chloroform and methanol .

Applications De Recherche Scientifique

  • COVID-19 Treatment : Lopinavir combined with Ritonavir has been evaluated for its potential efficacy in treating COVID-19. Studies have assessed their role in various treatment regimens, often in combination with other medications like hydroxychloroquine or interferon-beta (Kupferschmidt & Cohen, 2020) (Horby et al., 2020).

  • HIV Treatment : Lopinavir/Ritonavir has demonstrated efficacy in the treatment of HIV-1 infection. It is noted for its high genetic barrier to resistance and is beneficial in both antiretroviral-naïve and -experienced patients (Kempf et al., 2004) (Chandwani & Shuter, 2008).

  • Pharmacokinetics : Studies have explored the pharmacokinetics of Lopinavir, including factors like patient characteristics that influence its plasma concentrations (van der Leur et al., 2006).

  • Nanostructured Lipidic Carriers : Research has been conducted on the development of nanostructured lipidic carriers of Lopinavir for brain targeting to reduce HIV-associated neurocognitive disorder (Garg et al., 2019).

  • Drug Resistance and Safety : Investigations have been made into the incidence of drug resistance in HIV treatments involving Lopinavir/Ritonavir, with findings suggesting a lower resistance compared to other treatments (Delaugerre et al., 2009).

  • Combination Therapies : Studies have assessed Lopinavir/Ritonavir in combination with other drugs, examining their effectiveness in various therapeutic strategies, including for diseases like SARS (Chu et al., 2004).

  • Anticancer Potential : A novel NO-releasing derivative of Lopinavir, Lopinavir-NO, has been found to have a stronger anticancer action than Lopinavir in vitro and in vivo, suggesting its potential for treating melanoma (Paskaš et al., 2019).

Propriétés

IUPAC Name

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKTHWMRKYKJE-JOYHXWCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lopinavir-d8

Citations

For This Compound
30
Citations
S Quaranta, C Woloch, A Paccou… - Therapeutic drug …, 2009 - journals.lww.com
… Lopinavir-d8 was used as an IS for LPV and was obtained from LGC Standards (Molsheim, France). Ammonium acetate was purchased from VWR Prolabo (Fontenay-sous-Bois, France…
Number of citations: 44 journals.lww.com
PRN Bhuket, P Teerawonganan… - Journal of Health …, 2015 - thaiscience.info
… 50 µL of IS working solution mixture of lopinavir-d8 and ritonavir-d6 was added into aliquoted sample. The analytes and ISTDs were extracted using 0.1 M sodium hydroxide solution …
Number of citations: 1 www.thaiscience.info
NKS Nalini, BTH Hung, PC Prasun, MS Madhusmita… - 2023 - researchsquare.com
… The technique was developed for lopinavir D8 concentrations of 20.00 g/ml and Ritonavir D8 at concentrations of 2,000 g / mL. The accuracy and precision of the analyzes, matrix effect, …
Number of citations: 1 www.researchsquare.com
F Fraissinet, AA Oumar, P Seraissol… - Journal of Mass …, 2022 - Wiley Online Library
… Each antiretroviral drug, EFV, LPV and RTV (Toronto Research Chemicals Inc., North York, Canada), was compared with deuterated internal standards: efavirenz-d4, lopinavir-d8, and …
MO Rafi, G Bhattacharje, K Al-Khafaji… - Journal of …, 2022 - Taylor & Francis
… Among them, lopinavir-d8 and CID59310949 showed the highest binding affinity (–12.5 and –12.4 kcal/mol) with M pro . Lopinavir-d8 is a labelled selective HIV-1 protease inhibiting …
Number of citations: 52 www.tandfonline.com
SM Illamola, L Labat, S Benaboud, R Tubiana… - … of Chromatography B, 2014 - Elsevier
Lopinavir is an HIV protease inhibitor with high protein binding (98–99%) in human plasma. This study was designed to develop an ultrafiltration method to measure the unbound …
Number of citations: 19 www.sciencedirect.com
NKS Nalini, BTH Hung, PC Prasun, MS Madhusmita… - 2023 - europepmc.org
… and Conclusion The technique was developed for lopinavir D8 concentrations of 20.00 g/ml and Ritonavir D8 at concentrations of 2,000 g / mL. The accuracy and precision of the …
Number of citations: 0 europepmc.org
U Duthaler, B Berger, S Erb, M Battegay… - Journal of Mass …, 2017 - Wiley Online Library
… nevirapine-d3, efavirenz-d5 and lopinavir-d8 were products of Toronto Research Chemicals (… concentration of 1 μg/ml for nevirapine-d3 and at 2 μg/ml for efavirenz-d5 and lopinavir-d8. …
Z Djerada, C Feliu, C Tournois, D Vautier… - … of Pharmaceutical and …, 2013 - Elsevier
… Lopinavir-d8 was used as an IS for lopinavir. Tenofovir-d6 was used as an IS for tenofovir. … Amprenavir-d4, lopinavir-d8, nevirapine-d5 and tenofovir-d6 were prepared at 250.00 ng/ml …
Number of citations: 80 www.sciencedirect.com
AA Kim, BS Parekh, M Umuro, T Galgalo, R Bunnell… - PLoS …, 2016 - journals.plos.org
… Efavirenz-d5, nevirapine-d3, lopinavir-d8 and lamivudine- 15 N 2 , 13 C were used as the … ions m/z 120.2 and m/z 191.2 for lopinavir and lopinavir-d8, m/z 230.2 and m/z 233.2 to the …
Number of citations: 35 journals.plos.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.